5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde
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Overview
Description
5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde is a chemical compound known for its unique structural features, which include dichloro and trifluoromethyl groups attached to a phenyl ring, and a furaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloro-4-(trifluoromethyl)aniline.
Formylation: The aniline derivative undergoes formylation using a Vilsmeier-Haack reagent (POCl3/DMF) to introduce the furaldehyde group.
Cyclization: The intermediate product is then cyclized to form the furan ring, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furancarboxylic acid.
Reduction: 5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furanmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Fipronil: 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-trifluoromethylsulfinyl-1H-pyrazole-3-carbonitrile.
Ethiprole: 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylsulfinyl-1H-pyrazole-3-carbonitrile.
Uniqueness
5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde is unique due to its furaldehyde moiety, which imparts distinct chemical reactivity compared to other similar compounds. This structural feature allows for unique applications in organic synthesis and materials science .
Properties
IUPAC Name |
5-[2,6-dichloro-4-(trifluoromethyl)phenyl]furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl2F3O2/c13-8-3-6(12(15,16)17)4-9(14)11(8)10-2-1-7(5-18)19-10/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYCADSCMMHYJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl2F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381826 |
Source
|
Record name | 5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680215-60-5 |
Source
|
Record name | 5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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